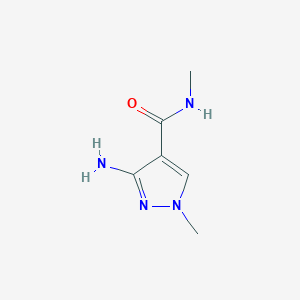3-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC14658985
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H10N4O |
|---|---|
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | 3-amino-N,1-dimethylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C6H10N4O/c1-8-6(11)4-3-10(2)9-5(4)7/h3H,1-2H3,(H2,7,9)(H,8,11) |
| Standard InChI Key | TZJCFJULPYHKAL-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=CN(N=C1N)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 3-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide, reflects its substitution pattern: a pyrazole ring with amino (–NH₂) and carboxamide (–CONH₂) groups at positions 3 and 4, respectively, alongside methyl (–CH₃) groups at the 1-position nitrogen and the carboxamide nitrogen. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₄O |
| Molecular Weight | 154.17 g/mol |
| Canonical SMILES | CNC(=O)C₁=CN(N=C₁N)C |
| InChI Key | TZJCFJULPYHKAL-UHFFFAOYSA-N |
The planar pyrazole ring facilitates π-π stacking interactions, while the carboxamide and amino groups enable hydrogen bonding, critical for molecular recognition in biological systems.
Synthesis and Reactivity
Synthetic Routes
The synthesis of 3-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide likely involves cyclocondensation reactions between hydrazine derivatives and β-diketones or α,β-unsaturated carbonyl compounds. A generalized approach may include:
-
Formation of the Pyrazole Core: Reaction of methyl hydrazine with a β-ketoamide precursor.
-
Functionalization: Introduction of the amino and carboxamide groups via nucleophilic substitution or oxidation-reduction sequences.
Industrial Scalability
Industrial production could leverage continuous-flow synthesis to enhance yield and purity, a method successfully applied to other pyrazole derivatives. Catalytic methods using transition metals (e.g., palladium or copper) might further optimize regioselectivity.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar functional groups:
-
Water Solubility: Moderate, due to hydrogen-bonding capacity of –NH₂ and –CONH₂.
-
Organic Solvents: High solubility in dimethyl sulfoxide (DMSO) and methanol.
Stability under ambient conditions is presumed high, though oxidative degradation of the amino group may occur under prolonged light exposure.
Thermodynamic Data
Experimental data on melting point, boiling point, and partition coefficient (logP) are unavailable. Predictive models (e.g., ACD/Labs) estimate a logP of 0.5, indicating moderate hydrophilicity.
Research Applications and Future Directions
Medicinal Chemistry
The compound serves as a scaffold for designing:
-
Anticancer Agents: Targeting metabolic enzymes like LDH.
-
Neuroprotective Drugs: Modulating acetylcholine levels via acetylcholinesterase inhibition.
Agricultural Chemistry
Pyrazole derivatives are explored as herbicides and pesticides, with potential applications in crop protection.
Knowledge Gaps
Critical areas for future research include:
-
Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiling.
-
Toxicology Assessments: Acute and chronic toxicity in model organisms.
-
Synthetic Optimization: Development of enantioselective routes for chiral derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume